molecular formula C12H12N4O3S B3490867 N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide

N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide

Cat. No.: B3490867
M. Wt: 292.32 g/mol
InChI Key: BKSCXOTYYNGCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazine ring, a phenyl group substituted with a methylsulfamoyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with various amines. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid into the corresponding acyl chloride, which is then reacted with 4-(methylsulfamoyl)aniline to yield the desired product . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The Yamaguchi reaction is preferred for its higher yield and milder reaction conditions compared to the use of thionyl chloride .

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide
  • N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
  • N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide

Uniqueness

N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may contribute to its specific interactions with biological targets .

Properties

IUPAC Name

N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-13-20(18,19)10-4-2-9(3-5-10)16-12(17)11-8-14-6-7-15-11/h2-8,13H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSCXOTYYNGCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.